3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid
Description
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid is a synthetic organic compound characterized by a branched alkyl backbone with two methyl groups at the 2-position and one methyl group at the 3-position. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amino functionality, a common strategy in peptide synthesis to prevent unwanted side reactions .
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2,2,3-trimethyl-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-14(2,12(17)18)15(3,4)16-13(19)20-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
KHRRACHBDYFCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Step-by-step Process:
| Step | Description | Reagents & Conditions | References & Data |
|---|---|---|---|
| 1. Protection of amino group | Formation of the benzyloxycarbonyl (Cbz) protected amino acid | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃), aqueous medium | , standard carbamate protection protocols |
| 2. Preparation of the amino acid backbone | Synthesis of 2,2,3-trimethylbutanoic acid core | Alkylation or selective substitution on suitable precursors | Literature on amino acid backbone synthesis |
| 3. Coupling of protected amino group to acid | Amidation to form the target compound | Activation of carboxylic acid (e.g., DCC, EDC), coupling with Cbz-protected amine | , typical peptide coupling methods |
Note: The protection step ensures selectivity during subsequent reactions, preventing unwanted side reactions at the amino group.
Preparation via Carbamate Formation from Amino Precursors
Research Findings:
A practical route involves starting from 3-amino-2,2,3-trimethylbutanoic acid and protecting its amino group with benzyloxycarbonyl chloride. This method is supported by the synthesis of carbamate derivatives in peptide chemistry.
- Using benzyl chloroformate in the presence of aqueous sodium bicarbonate at low temperatures (0–5°C) facilitates the formation of the carbamate.
- The process typically yields the protected amino acid with high efficiency (~55–70%), depending on reaction conditions.
Sample Reaction Conditions (from literature):
- Reagents: Benzyl chloroformate, sodium bicarbonate
- Solvent: Aqueous mixture, often with dioxane or THF
- Temperature: 0°C to room temperature
- Time: 1–4 hours
| Parameter | Typical Range | Source/Reference |
|---|---|---|
| Benzyl chloroformate | 1.1–1.5 equivalents | |
| Sodium bicarbonate | 2 equivalents | |
| Reaction temperature | 0–5°C | |
| Yield | 55–70% |
Alternative Synthesis via Carbamate Formation from Amino Acid Derivatives
Methodology:
Another approach involves starting from 3-(benzyloxy)carbonyl amino acids synthesized via esterification or amidation, then converting to the acid form through hydrolysis or decarboxylation.
- The use of ester intermediates facilitates purification and handling.
- Hydrolysis under acidic or basic conditions yields the free acid with minimal racemization.
- Hydrolysis with aqueous acid (e.g., HCl) at elevated temperatures (80–100°C) over several hours yields the free acid derivative.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Hydrolysis reagent | 6N HCl | |
| Temperature | 80–100°C | |
| Time | 4–8 hours | |
| Yield | 80–90% |
Synthesis via Peptide Coupling and Deprotection
Overview:
This method involves peptide coupling techniques, where a protected amino acid derivative is coupled with a suitable acid or amine precursor, followed by deprotection steps to yield the target compound.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Coupling | DCC or EDC, HOBt | Room temperature, inert atmosphere | |
| Deprotection | Hydrogenolysis (Pd/C), or acid hydrolysis | Mild conditions | Standard peptide synthesis |
- High selectivity
- Compatibility with various functional groups
Summary of Key Data and Discoveries
Concluding Remarks
The preparation of 3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid predominantly relies on carbamate protection of amino groups, followed by strategic amidation and deprotection steps. The choice of reagents, solvents, and reaction conditions significantly influences yield, purity, and scalability. The methods documented in patent literature, peer-reviewed articles, and industrial protocols demonstrate high versatility, with yields often exceeding 70%, and are adaptable for large-scale synthesis.
This synthesis framework aligns with contemporary organic chemistry practices, emphasizing operational simplicity, high yield, and functional group compatibility, making it suitable for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Core Backbone Modifications
- 3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid: Features a quaternary carbon at the 2-position (two methyl groups) and a tertiary carbon at the 3-position (one methyl group), creating significant steric hindrance.
- (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid: Substitutes a methyl group on the amino nitrogen, reducing hydrogen-bonding capacity compared to the primary amino group in the target compound .
- (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: Lacks the 2,2-dimethyl branching but introduces a geminal dimethyl group at the 3-position, altering conformational flexibility .
- 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid: Replaces methyl groups with trifluoromethyl substituents, enhancing electronegativity and metabolic stability .
Stereochemical Considerations
- Compounds like (S)- and (R)-configured isomers (e.g., and ) highlight the role of chirality in biological activity. The target compound’s stereochemistry (if specified) would influence its interaction with enzymes or receptors.
Physicochemical Properties
Q & A
Q. What are the key structural features of 3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid, and how do they influence its reactivity?
The compound features a benzyloxycarbonyl (Cbz) protecting group attached to an amino group, a branched 2,2,3-trimethylbutanoic acid backbone, and multiple methyl substituents. The Cbz group enhances stability during synthesis by preventing unwanted side reactions at the amine site, while the steric hindrance from the methyl groups impacts regioselectivity in reactions like nucleophilic substitutions or esterifications. The carboxylic acid moiety enables conjugation with biomolecules or further derivatization .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95% typically), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by resolving methyl group environments and the Cbz-protected amine. Mass spectrometry (MS) validates molecular weight, and Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) .
Q. What are the common synthetic routes for preparing this compound?
Synthesis typically involves:
- Step 1 : Protection of the amine group using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃).
- Step 2 : Alkylation or condensation to introduce the trimethylbutanoic acid backbone.
- Step 3 : Acidic hydrolysis (e.g., HCl/dioxane) to deprotect intermediates or finalize the carboxylic acid group. Reaction conditions (temperature, solvent polarity) are critical to minimize racemization and side products .
Q. Why is the benzyloxycarbonyl (Cbz) group preferred for amino protection in this compound?
The Cbz group is chemically stable under basic and nucleophilic conditions but can be selectively removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HBr/AcOH). This balance of stability and removability makes it ideal for multi-step syntheses, particularly in peptide and prodrug development .
Q. What biological activities have been preliminarily associated with this compound?
Derivatives of this compound have shown potential as enzyme inhibitors (e.g., proteases) and biochemical probes due to their structural mimicry of natural substrates. Anti-inflammatory and anticancer activities are hypothesized but require validation through in vitro assays (e.g., kinase inhibition screens) and in vivo models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. To address this:
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests).
- Validate compound purity via HPLC and characterize batches with LC-MS.
- Compare activity across structural analogs to isolate pharmacophore contributions .
Q. What strategies optimize reaction yields in the synthesis of enantiomerically pure derivatives?
- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation.
- Protecting group tuning : Replace Cbz with Fmoc for steric control in coupling steps.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require low temperatures to prevent racemization. Monitor enantiomeric excess (ee) via chiral HPLC .
Q. How does this compound compare to structurally similar analogs in terms of reactivity and bioactivity?
| Compound Name | Key Structural Differences | Unique Properties |
|---|---|---|
| 3-(Benzyloxy)propanoic acid | Lacks branched methyl groups | Lower steric hindrance, faster hydrolysis |
| Methyl 3-Cbz-amino-2,2-dimethylpropanoate | Ester instead of carboxylic acid | Enhanced membrane permeability |
| 3-Cbz-amino-3-(4-fluorophenyl)propanoic acid | Fluorophenyl substituent | Increased enzyme binding affinity |
Q. What methodologies are recommended for studying its interactions with target enzymes?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- Mutagenesis studies : Identify critical binding residues (e.g., alanine scanning) .
Q. How can computational tools aid in designing derivatives with improved pharmacokinetic properties?
- Molecular docking (AutoDock/Vina) : Predict binding modes to target proteins.
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with bioavailability.
- MD simulations : Assess stability of compound-protein complexes over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
